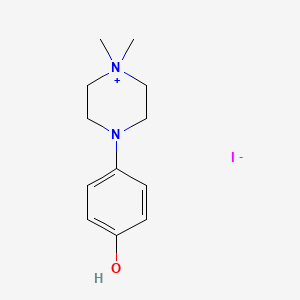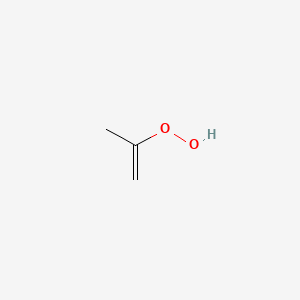![molecular formula C26H28O2Si B12554603 2H-Pyran-2-one, tetrahydro-5,5-dimethyl-6-[(triphenylsilyl)methyl]- CAS No. 185750-31-6](/img/structure/B12554603.png)
2H-Pyran-2-one, tetrahydro-5,5-dimethyl-6-[(triphenylsilyl)methyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-Pyran-2-one, tetrahydro-5,5-dimethyl-6-[(triphenylsilyl)methyl]- is a heterocyclic organic compound It features a pyran ring, which is a six-membered ring containing one oxygen atom and five carbon atoms The compound is notable for its tetrahydro structure, indicating that it is fully saturated, and for the presence of a triphenylsilyl group, which is a silicon atom bonded to three phenyl groups
Métodos De Preparación
The synthesis of 2H-Pyran-2-one, tetrahydro-5,5-dimethyl-6-[(triphenylsilyl)methyl]- typically involves the cyclization of appropriate precursors under specific conditions. One common method is the oxa-6π-electrocyclization of dienones, which involves the formation of the pyran ring through an electrocyclic reaction . This reaction often requires specific catalysts and conditions to proceed efficiently. Industrial production methods may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
2H-Pyran-2-one, tetrahydro-5,5-dimethyl-6-[(triphenylsilyl)methyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of more saturated derivatives.
Substitution: The presence of the triphenylsilyl group allows for substitution reactions, where the silicon atom can be replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Aplicaciones Científicas De Investigación
2H-Pyran-2-one, tetrahydro-5,5-dimethyl-6-[(triphenylsilyl)methyl]- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions between different molecules.
Industry: Used in the production of various materials and chemicals.
Mecanismo De Acción
The mechanism of action of 2H-Pyran-2-one, tetrahydro-5,5-dimethyl-6-[(triphenylsilyl)methyl]- involves its interaction with specific molecular targets. The compound can interact with enzymes and other proteins, affecting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar compounds to 2H-Pyran-2-one, tetrahydro-5,5-dimethyl-6-[(triphenylsilyl)methyl]- include:
Tetrahydro-6,6-dimethyl-2H-pyran-2-one: Similar structure but lacks the triphenylsilyl group.
Tetrahydro-5,6-dimethyl-2H-pyran-2-one: Another similar compound with slight variations in the methyl group positions.
Tetrahydro-2H-pyran-2-one: A simpler version without the dimethyl and triphenylsilyl groups
Propiedades
Número CAS |
185750-31-6 |
|---|---|
Fórmula molecular |
C26H28O2Si |
Peso molecular |
400.6 g/mol |
Nombre IUPAC |
5,5-dimethyl-6-(triphenylsilylmethyl)oxan-2-one |
InChI |
InChI=1S/C26H28O2Si/c1-26(2)19-18-25(27)28-24(26)20-29(21-12-6-3-7-13-21,22-14-8-4-9-15-22)23-16-10-5-11-17-23/h3-17,24H,18-20H2,1-2H3 |
Clave InChI |
MOUTZQUKAAWRTQ-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCC(=O)OC1C[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






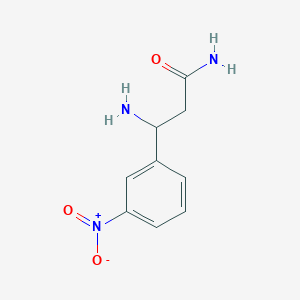
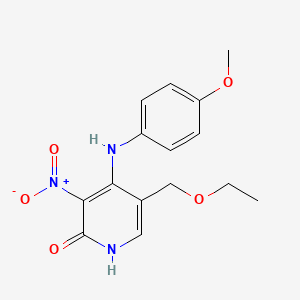
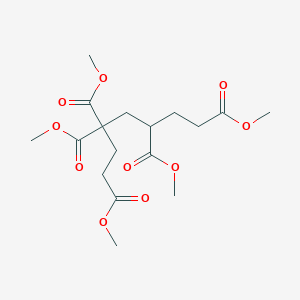

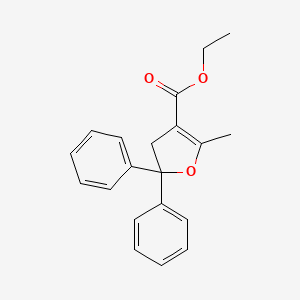

![3-[(2-Formyl-1H-pyrrol-1-yl)methyl]-1-benzothiophene-2-carbonyl azide](/img/structure/B12554569.png)

